3,5-dimethoxy-N-(2-methoxybenzyl)benzamide
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Overview
Description
3,5-dimethoxy-N-(2-methoxybenzyl)benzamide, also known as DMMDA-2, is a chemical compound that belongs to the class of phenethylamines. It is a potent hallucinogen that has been studied extensively for its effects on the human brain.
Mechanism of Action
3,5-dimethoxy-N-(2-methoxybenzyl)benzamide acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also has affinity for other serotonin receptors, including 5-HT2C and 5-HT1A. 3,5-dimethoxy-N-(2-methoxybenzyl)benzamide is believed to produce its hallucinogenic effects by activating the 5-HT2A receptor, which leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-(2-methoxybenzyl)benzamide produces a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and pupil dilation. It also produces alterations in mood, perception, and thought processes, which can lead to hallucinations and altered states of consciousness.
Advantages and Limitations for Lab Experiments
3,5-dimethoxy-N-(2-methoxybenzyl)benzamide has several advantages for use in lab experiments. It is a potent hallucinogen that produces consistent effects across different individuals. It is also relatively stable and easy to synthesize. However, 3,5-dimethoxy-N-(2-methoxybenzyl)benzamide has several limitations, including its potential for abuse and the ethical concerns associated with administering hallucinogens to human subjects.
Future Directions
There are several future directions for research on 3,5-dimethoxy-N-(2-methoxybenzyl)benzamide. One area of interest is the development of new drugs that target the 5-HT2A receptor and produce similar effects to 3,5-dimethoxy-N-(2-methoxybenzyl)benzamide without the potential for abuse. Another area of interest is the investigation of the long-term effects of 3,5-dimethoxy-N-(2-methoxybenzyl)benzamide on brain function and behavior. Finally, research is needed to better understand the mechanisms underlying the hallucinogenic effects of 3,5-dimethoxy-N-(2-methoxybenzyl)benzamide and other phenethylamines.
Synthesis Methods
The synthesis method of 3,5-dimethoxy-N-(2-methoxybenzyl)benzamide involves the reaction of 3,5-dimethoxybenzoyl chloride with 2-methoxybenzylamine in the presence of a base such as triethylamine. This reaction results in the formation of 3,5-dimethoxy-N-(2-methoxybenzyl)benzamide as a white crystalline powder.
Scientific Research Applications
3,5-dimethoxy-N-(2-methoxybenzyl)benzamide has been studied extensively for its effects on the human brain. It has been used in research to investigate the role of serotonin receptors in the development of hallucinations. 3,5-dimethoxy-N-(2-methoxybenzyl)benzamide has also been used to study the effects of hallucinogens on brain function and behavior.
properties
IUPAC Name |
3,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-20-14-8-13(9-15(10-14)21-2)17(19)18-11-12-6-4-5-7-16(12)22-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGLJHBWEHPMKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(2-methoxybenzyl)benzamide |
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